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Cat. No.: B176521 Get Quote

Introduction

N-Boc-Tris, a derivative of tris(hydroxymethyl)aminomethane (Tris), is a versatile scaffold

molecule increasingly utilized in surface modification for a range of applications in research,

diagnostics, and drug development. Its structure, featuring a Boc-protected primary amine and

three hydroxyl groups, allows for a sequential and controlled functionalization. This makes it an

ideal starting material for the synthesis of multivalent chelating agents, most notably Tris-

Nitrilotriacetic Acid (Tris-NTA), which has demonstrated high affinity and specificity for the

immobilization of histidine-tagged (His-tagged) proteins. This application note provides detailed

protocols for the synthesis of Tris-NTA derivatives from N-Boc-Tris and their subsequent

application in the modification of gold and glass surfaces for the oriented capture of

biomolecules.

Key Applications:
Biomolecule Immobilization: Creation of surfaces for the specific and oriented capture of His-

tagged proteins for applications in proteomics, biosensors, and immunoassays.

Biocompatible Coatings: Development of biocompatible surfaces that can reduce non-

specific protein adsorption and improve the performance of medical implants and devices.

Drug Delivery Systems: Functionalization of nanoparticles and other drug carriers for

targeted delivery.
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Section 1: Synthesis of Tris-NTA Derivatives for
Surface Modification
The primary application of N-Boc-Tris in surface modification is as a precursor for the

synthesis of Tris-NTA. This section details the synthesis of two key derivatives: a thiol-

terminated Tris-NTA for self-assembly on gold surfaces and a silane-terminated Tris-NTA for

covalent attachment to glass and other silica-based substrates.

Synthesis of Thiol-Terminated Tris-NTA
This protocol outlines a multi-step synthesis to produce a thiol-terminated Tris-NTA molecule

suitable for forming self-assembled monolayers (SAMs) on gold surfaces.

Experimental Protocol: Synthesis of Thiol-Terminated Tris-NTA

Step 1: Synthesis of an Amine-Terminated Thiol Linker.

React a suitable protected thiol, such as S-trityl-cysteamine, with a bifunctional linker

containing a terminal amine group. The reaction is typically carried out in an organic

solvent like dichloromethane (DCM) in the presence of a coupling agent such as

dicyclohexylcarbodiimide (DCC).

Purify the product by column chromatography.

Step 2: Coupling of N-Boc-Tris to the Amine-Terminated Thiol Linker.

Activate one of the hydroxyl groups of N-Boc-Tris using a reagent like p-toluenesulfonyl

chloride (TsCl) in the presence of a base such as pyridine.

React the activated N-Boc-Tris with the amine-terminated thiol linker from Step 1.

Purify the resulting conjugate by column chromatography.

Step 3: Deprotection of the Boc Group.

Treat the product from Step 2 with trifluoroacetic acid (TFA) in DCM to remove the Boc

protecting group, exposing the primary amine.
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Remove the excess acid and solvent under vacuum.

Step 4: Coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate.

Activate the carboxyl groups of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate using a

coupling agent like HATU in the presence of a base such as diisopropylethylamine

(DIPEA) in a solvent like dimethylformamide (DMF).

React the activated lysine derivative with the deprotected amine from Step 3. The reaction

is typically carried out at room temperature overnight.

Purify the Tris-NTA-thiol conjugate by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Step 5: Deprotection of the Thiol Group.

Remove the trityl protecting group from the thiol by treatment with a solution of TFA and

triisopropylsilane (TIS) in DCM.

Purify the final thiol-terminated Tris-NTA product by RP-HPLC and confirm its identity by

mass spectrometry.

Synthesis of Silane-Terminated Tris-NTA
This protocol describes the synthesis of a silane-terminated Tris-NTA molecule for the

functionalization of glass, silicon, and other hydroxylated surfaces.

Experimental Protocol: Synthesis of Silane-Terminated Tris-NTA

Step 1: Coupling of N-Boc-Tris with an Amino-functional Silane.

React N-Boc-Tris with an amino-functional silane, such as (3-aminopropyl)triethoxysilane

(APTES), in an anhydrous solvent like toluene. The reaction can be facilitated by

activating one of the hydroxyl groups of N-Boc-Tris as described in the thiol synthesis

protocol.

Purify the product by vacuum distillation or column chromatography.
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Step 2: Deprotection of the Boc Group.

Remove the Boc protecting group using TFA in DCM, as previously described.

Step 3: Coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate.

Couple the deprotected amine with activated Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate

using HATU and DIPEA in DMF.

Purify the final silane-terminated Tris-NTA product under anhydrous conditions to prevent

premature hydrolysis of the silane groups. Characterize the product using NMR and mass

spectrometry.

Section 2: Surface Modification Protocols
This section provides detailed protocols for modifying gold and glass surfaces using the

synthesized Tris-NTA derivatives.

Formation of Tris-NTA Self-Assembled Monolayers
(SAMs) on Gold
Experimental Protocol: Gold Surface Modification

Substrate Preparation:

Clean gold-coated substrates by immersing them in piranha solution (a 3:1 mixture of

concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha

solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

Rinse the substrates thoroughly with deionized water and then with ethanol.

Dry the substrates under a stream of nitrogen gas.

SAM Formation:

Prepare a 1 mM solution of the thiol-terminated Tris-NTA in absolute ethanol.
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Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room

temperature to allow for the formation of a well-ordered monolayer.

After incubation, remove the substrates from the solution and rinse them with ethanol to

remove non-specifically adsorbed molecules.

Dry the modified substrates under a stream of nitrogen.

Covalent Immobilization of Tris-NTA on Glass Surfaces
Experimental Protocol: Glass Surface Modification

Substrate Preparation:

Clean glass slides or coverslips by sonicating them in a solution of detergent (e.g., 2%

Hellmanex) for 15 minutes, followed by thorough rinsing with deionized water.

Immerse the cleaned glass in piranha solution for 30 minutes to hydroxylate the surface.

(See caution above).

Rinse extensively with deionized water and dry in an oven at 110°C for at least 1 hour.

Silanization:

Prepare a 2% (v/v) solution of the silane-terminated Tris-NTA in anhydrous toluene.

Immerse the cleaned and dried glass substrates in the silane solution for 2-4 hours at

room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent

premature hydrolysis of the silane.

After incubation, rinse the substrates with toluene and then with ethanol to remove

unbound silane.

Cure the silane layer by baking the substrates at 110°C for 30-60 minutes.

Section 3: Characterization and Application of
Modified Surfaces
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Surface Characterization
The successful modification of the surfaces should be confirmed using appropriate analytical

techniques.

Parameter Technique
Expected Outcome for
Tris-NTA Modification

Surface Wettability Contact Angle Goniometry

A decrease in the water

contact angle after

modification, indicating a more

hydrophilic surface.

Elemental Composition
X-ray Photoelectron

Spectroscopy (XPS)

Presence of N 1s and S 2p (for

gold) or Si 2p (for glass)

peaks, confirming the

presence of the Tris-NTA layer.

Surface Morphology
Atomic Force Microscopy

(AFM)

A smooth and uniform surface,

characteristic of a well-formed

monolayer.

Table 1: Quantitative Data for Surface Characterization. This table summarizes typical

quantitative data obtained from the characterization of Tris-NTA modified surfaces.

Surface Modification
Water Contact
Angle (°)

N 1s Atomic Conc.
(%) (from XPS)

Gold Unmodified 75 ± 5 Not Detected

Gold Thiol-Tris-NTA 30 ± 4 3 - 5

Glass Unmodified < 10 Not Detected

Glass Silane-Tris-NTA 25 ± 5 4 - 6

Immobilization of His-Tagged Proteins
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The primary function of Tris-NTA modified surfaces is the chelation of metal ions (typically Ni²⁺

or Co²⁺) for the subsequent capture of His-tagged proteins.

Experimental Protocol: His-Tagged Protein Immobilization

Chelation of Metal Ions:

Immerse the Tris-NTA modified substrates in a 50 mM solution of NiSO₄ or CoCl₂ in a

suitable buffer (e.g., HEPES-buffered saline, pH 7.5) for 1 hour at room temperature.

Rinse the substrates with buffer to remove unbound metal ions.

Protein Immobilization:

Prepare a solution of the His-tagged protein in a binding buffer (e.g., PBS, pH 7.4) at a

concentration of 10-100 µg/mL.

Incubate the Ni²⁺-chelated surfaces with the protein solution for 1-2 hours at room

temperature.

Wash the surfaces with binding buffer to remove non-specifically bound protein.

Table 2: Quantitative Data for His-Tagged Protein Immobilization. This table presents typical

binding affinities and surface densities for His-tagged proteins on Tris-NTA modified surfaces,

often determined by Surface Plasmon Resonance (SPR).

His-Tagged Protein Surface
Binding Affinity (K
D )

Surface Density
(ng/cm²)

His₆-GFP
Thiol-Tris-NTA on

Gold
~10 nM 150 - 250

His₆-Antibody
Silane-Tris-NTA on

Glass
~5 nM 200 - 300

Section 4: Visualizing the Workflow and Signaling
Pathways
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The following diagrams, generated using the DOT language, illustrate the key experimental

workflows.
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Synthesis of Thiol-Tris-NTA
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Surface Modification and Protein Immobilization

Clean Gold/Glass Surface

Incubate with Thiol-Tris-NTA
or Silane-Tris-NTA

Tris-NTA Modified Surface
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His-Tag Binding to Ni-NTA Surface

Histidine Tag
(on Protein)

Coordinate Bond Formation

Ni²⁺-NTA Complex
(on Surface)

Oriented Immobilized Protein
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To cite this document: BenchChem. [Application of N-Boc-Tris in Surface Modification: A
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[https://www.benchchem.com/product/b176521#application-of-n-boc-tris-in-surface-
modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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